4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its bromomethyl group and diacetate functionalities, which impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate typically involves multiple steps. One common method starts with the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate to form 4-chloromethyl-7,8-dihydroxycoumarin. This intermediate is then reacted with acetic anhydride in the presence of sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, often under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can yield benzoic acid derivatives or other oxidized benzopyran compounds.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The diacetate groups may also play a role in modulating the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloromethyl-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
- 4-Methyl-2-oxo-2H-1-benzopyran-5,7-diyl diacetate
Uniqueness
4-(Bromomethyl)-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and methyl-substituted analogs. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into complex molecules .
Eigenschaften
CAS-Nummer |
90059-75-9 |
---|---|
Molekularformel |
C14H11BrO6 |
Molekulargewicht |
355.14 g/mol |
IUPAC-Name |
[5-acetyloxy-4-(bromomethyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C14H11BrO6/c1-7(16)19-10-4-11(20-8(2)17)14-9(6-15)3-13(18)21-12(14)5-10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
MOHXMSXHDWYHFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=CC(=O)O2)CBr)C(=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.